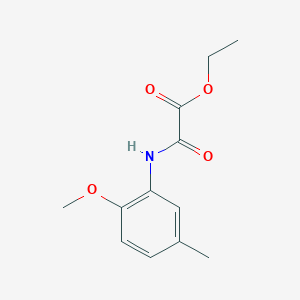

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate

描述

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate is an α-ketoester derivative featuring an anilino group substituted with methoxy (ortho) and methyl (meta) groups on the phenyl ring. The compound’s ethyl ester group enhances solubility in organic solvents, while the substituted phenyl ring influences electronic and steric properties, which are critical for interactions with biological targets.

属性

IUPAC Name |

ethyl 2-(2-methoxy-5-methylanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-12(15)11(14)13-9-7-8(2)5-6-10(9)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUCEUFIVXLYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate typically involves the reaction of 2-methoxy-5-methylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the product is typically achieved through recrystallization or column chromatography.

化学反应分析

Types of Reactions

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Antiviral Activity

Research has indicated that derivatives of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate exhibit promising antiviral properties. For instance, studies have shown that similar compounds can act as entry inhibitors for viruses such as HIV-1 by targeting the CD4 binding site on the viral gp120 protein . This mechanism can potentially prevent viral entry into host cells, making it a candidate for further investigation in antiviral drug development.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in relation to leukemia and other malignancies. Its structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The ability to modify its structure allows for the optimization of its biological activity against specific cancer types.

Enzyme Inhibition

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate has also been studied for its potential as an enzyme inhibitor. Compounds within this class have shown effectiveness in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair, thereby providing a pathway for developing new chemotherapeutic agents .

Organic Synthesis Intermediate

Due to its versatile functional groups, Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate serves as an important intermediate in organic synthesis. It can be used to construct complex molecules through various reactions such as nucleophilic substitutions and acylations, facilitating the development of new pharmaceuticals and agrochemicals.

Catalyst Development

The compound has been explored in catalytic applications, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its derivatives can act as catalysts or catalyst precursors in organic transformations, contributing to greener synthetic methodologies that minimize waste and enhance efficiency .

Case Studies

作用机制

The mechanism of action of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

相似化合物的比较

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF). The 2-methoxy-5-methyl substitution in the target compound may enhance lipophilicity compared to the 4-methoxy analog .

- Spectroscopic Data: NMR: Analogous compounds (e.g., Ethyl 2-(1H-indol-3-yl)-2-oxoacetate) show characteristic carbonyl peaks at δ 160–170 ppm (¹³C) and aromatic protons at δ 6.5–8.5 ppm (¹H) . MS: Molecular ion peaks for ethyl esters typically align with [M+H]+ values (e.g., m/z 194.1 for Ethyl 2-oxo-2-(phenylamino)acetate ).

Stability and Reactivity

- Amino vs. Thio Linkages: The target compound’s amino group increases nucleophilicity compared to sulfanyl analogs (e.g., ’s thio derivative), making it more reactive in acyl transfer reactions .

- Steric hindrance from the 5-methyl group may slow hydrolysis of the ester moiety compared to unsubstituted analogs.

生物活性

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate, a compound with potential biological significance, has been investigated for its various biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate can be described by its molecular formula . The structure includes an ethyl ester group, an amino group attached to a methoxy-substituted phenyl ring, and a ketone moiety. These structural features contribute to its reactivity and biological interactions.

The mechanism of action for Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate involves interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with target proteins, while the ester group may undergo hydrolysis to release active metabolites that exert biological effects. Research suggests that the compound may inhibit thiol-containing enzymes due to the presence of the methoxy and amino groups, leading to potential antimicrobial effects .

Antimicrobial Properties

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate has been studied for its antimicrobial activity against various pathogens. In vitro assays have demonstrated that the compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have shown that it inhibits bacterial growth at concentrations as low as 25 μg/mL, suggesting a promising therapeutic potential in treating infections.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In cellular models, Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was observed at concentrations ranging from 10 to 50 μM, indicating its potential use in inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using a broth microdilution method:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results indicate that the compound possesses selective antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, mouse splenocytes were treated with Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate in the presence of LPS. The results showed a significant reduction in cell activation markers:

| Treatment Condition | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1200 |

| LPS Only | 1800 |

| LPS + Compound | 800 |

This data highlights the compound's potential as an anti-inflammatory agent by modulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。